molecular formula C10H18N2O2 B11172151 Morpholin-4-yl(piperidin-1-yl)methanone

Morpholin-4-yl(piperidin-1-yl)methanone

Cat. No.: B11172151
M. Wt: 198.26 g/mol
InChI Key: KIVCHWZIMZZMNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Morpholin-4-yl(piperidin-1-yl)methanone typically involves the reaction of morpholine with piperidine derivatives. One common method involves the use of 1-benzyl-4-piperidone as a starting material, which reacts with morpholine in the presence of a catalyst such as platinum or palladium under hydrogenation conditions . The reaction is carried out at a pressure of 1 MPa or less, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the morpholine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or piperidine derivatives.

Scientific Research Applications

Morpholin-4-yl(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it has been shown to inhibit the activity of enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidinecarboxamides: Compounds containing a piperidine ring and a carboxamide group.

    Benzenesulfonyl Compounds: Compounds containing a benzene ring and a sulfonyl group.

    Aminopiperidines: Compounds containing a piperidine ring and an amino group.

    Morpholines: Compounds containing a morpholine ring.

Uniqueness

Morpholin-4-yl(piperidin-1-yl)methanone is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

morpholin-4-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C10H18N2O2/c13-10(11-4-2-1-3-5-11)12-6-8-14-9-7-12/h1-9H2

InChI Key

KIVCHWZIMZZMNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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